![molecular formula C28H27FN4O7S2 B611160 TAS-115 甲磺酸盐 CAS No. 1688673-09-7](/img/structure/B611160.png)
TAS-115 甲磺酸盐
描述
TAS-115 甲磺酸盐是一种新型口服多受体酪氨酸激酶抑制剂。它靶向多种激酶,包括 MET、血管内皮生长因子受体、集落刺激因子 1 受体和血小板衍生生长因子受体。 该化合物旨在改善药物给药的连续性,其半衰期相对较短,主要研究其在治疗晚期实体瘤方面的潜力 .
科学研究应用
TAS-115 甲磺酸盐在科学研究中具有多种应用,尤其是在肿瘤学和免疫学领域。 它在临床前和临床研究中显示出有希望的抗肿瘤活性,特别是针对具有 MET 异常的肿瘤、骨肉瘤和骨转移性肿瘤 。 该化合物还可以调节肿瘤免疫微环境,促进抗肿瘤免疫并增强抗 PD-1 抗体疗法的疗效 。 此外,TAS-115 甲磺酸盐用于研究激酶抑制的机制和靶向癌症疗法的开发 .
作用机制
生化分析
Biochemical Properties
TAS-115 mesylate interacts with various enzymes and proteins, including VEGFR and c-Met/HGFR . It inhibits these kinases, with IC50s of 30 and 32 nM for rVEGFR2 and rMET, respectively .
Cellular Effects
TAS-115 mesylate has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting VEGFR and c-Met/HGFR, which are involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
TAS-115 mesylate exerts its effects at the molecular level through binding interactions with VEGFR and c-Met/HGFR . It inhibits these kinases, leading to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, TAS-115 mesylate has shown to suppress the progression of MET-inactivated tumor by blocking angiogenesis without toxicity when given every day for 6 weeks .
Dosage Effects in Animal Models
The effects of TAS-115 mesylate vary with different dosages in animal models
Metabolic Pathways
TAS-115 mesylate is involved in the VEGFR and c-Met/HGFR metabolic pathways . It interacts with these enzymes, leading to changes in metabolic flux or metabolite levels.
准备方法
公开文献中没有详细介绍 TAS-115 甲磺酸盐的合成路线和反应条件。 据悉,该化合物是通过一系列有机合成步骤制备的,包括形成甲磺酸盐以提高其溶解度和生物利用度 。工业生产方法可能涉及大规模有机合成技术、纯化工艺和严格的质量控制措施,以确保化合物的有效性和安全性。
化学反应分析
TAS-115 甲磺酸盐会发生各种化学反应,主要涉及其与靶激酶的相互作用。 该化合物以三磷酸腺苷竞争方式抑制 MET、血管内皮生长因子受体、集落刺激因子 1 受体和血小板衍生生长因子受体的自身磷酸化 。这些反应中常用的试剂和条件包括激酶测定和细胞测定,以评估化合物的抑制效果。 这些反应形成的主要产物是靶激酶的磷酸化形式,它们被 TAS-115 甲磺酸盐抑制 .
相似化合物的比较
TAS-115 甲磺酸盐类似于其他多受体酪氨酸激酶抑制剂,如卡博替尼。这两种化合物都抑制 MET 和血管内皮生长因子受体的酪氨酸激酶活性。 TAS-115 甲磺酸盐还抑制集落刺激因子 1 受体和血小板衍生生长因子受体,这些受体不是卡博替尼的靶点 。这种更广泛的抑制范围使 TAS-115 甲磺酸盐在某些癌症类型中独一无二,并且可能更有效。 其他类似的化合物包括仑伐替尼和帕博利珠单抗,它们用于癌症治疗的联合疗法 .
生物活性
TAS-115 mesylate, also known as Pamufetinib, is a novel multikinase inhibitor primarily targeting the MET proto-oncogene, vascular endothelial growth factor receptor (VEGFR), and colony-stimulating factor 1 receptor (CSF1R). This compound is currently under investigation for its potential therapeutic applications in various cancers, including osteosarcoma and castration-resistant prostate cancer (CRPC). The following sections provide a detailed examination of its biological activity, including relevant case studies and research findings.
TAS-115 exerts its biological effects primarily through the inhibition of multiple receptor tyrosine kinases involved in tumor growth and metastasis. Key mechanisms include:
- Inhibition of PDGFRα/AXL/FLT-3 Signaling : TAS-115 has been shown to suppress the phosphorylation of these receptors, leading to reduced tumor proliferation and metastasis in preclinical models of osteosarcoma .
- VEGFR and MET Inhibition : By targeting VEGFR and MET, TAS-115 disrupts angiogenesis and cellular signaling pathways critical for tumor survival and growth .
Antitumor Effects
- Osteosarcoma Models : In studies using the LM8 osteosarcoma cell line, TAS-115 demonstrated significant antitumor activity by inhibiting tumor growth and lung metastasis. Treatment with doses ranging from 50 to 200 mg/kg resulted in decreased tumor volume and increased G0/G1 phase cell cycle arrest without inducing apoptosis .
- Prostate Cancer : In a Phase II clinical trial involving CRPC patients with bone metastases, TAS-115 was administered in combination with abiraterone and prednisone. The study reported varying degrees of response based on dosage, with notable improvements in bone scan index (BSI) response rates observed at specific dose levels .
Summary of Findings
Case Study 1: Osteosarcoma
In a mouse model of highly metastatic osteosarcoma, TAS-115 was administered orally at doses of 50 or 200 mg/kg. Results indicated a significant reduction in both subcutaneous tumor growth and lung metastasis. Histological analysis revealed extensive necrosis within tumors treated with TAS-115 compared to controls, indicating effective anti-tumor activity .
Case Study 2: Castration-Resistant Prostate Cancer
A multi-arm study evaluated the efficacy of TAS-115 in CRPC patients. The study highlighted that patients receiving higher doses (400 mg/day) exhibited a BSI response rate of 25%, while those on lower doses showed no significant improvement. Adverse effects were manageable, with hypophosphatemia being the most common Grade ≥ 3 reaction .
Safety Profile
The safety profile of TAS-115 has been assessed in various studies. Common adverse effects include:
- Hypophosphatemia : Reported in approximately 20.8% of patients treated for CRPC.
- Anemia : Observed in 23.1% of patients receiving higher doses .
Overall, TAS-115 has demonstrated a favorable tolerability profile, which is crucial for long-term treatment strategies.
属性
IUPAC Name |
4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O4S.CH4O3S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16;1-5(2,3)4/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYQWFCUOAVQAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1688673-09-7 | |
Record name | Pamufetinib mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1688673097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PAMUFETINIB MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP38X74SWD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。